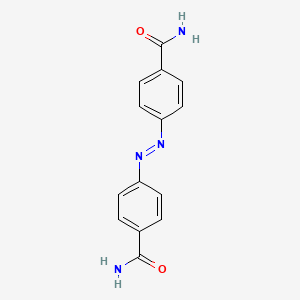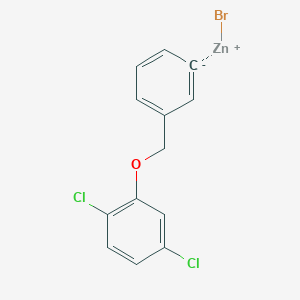
3-(2,5-Dichlorophenoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,5-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent. The general reaction scheme is as follows:
Preparation of the Grignard Reagent: 3-(2,5-dichlorophenoxymethyl)phenyl bromide is reacted with magnesium in tetrahydrofuran to form the corresponding Grignard reagent.
Transmetalation: The Grignard reagent is then reacted with zinc bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,5-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts. The general conditions include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Substitution Reactions: These reactions typically require a nucleophile and a suitable solvent, often under mild conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
3-(2,5-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(2,5-dichlorophenoxymethyl)phenylzinc bromide involves its role as a nucleophile in various chemical reactions. The phenylzinc moiety can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In cross-coupling reactions, the zinc atom coordinates with the catalyst, enabling the transfer of the phenyl group to the organic halide.
相似化合物的比较
Similar Compounds
- 3-(Ethoxycarbonyl)phenylzinc iodide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
3-(2,5-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the dichlorophenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds that require precise control over the substitution pattern on the aromatic ring.
属性
分子式 |
C13H9BrCl2OZn |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1,4-dichloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
YRTLXAUAICYJMX-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=CC(=C2)Cl)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
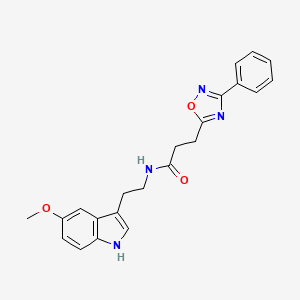
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
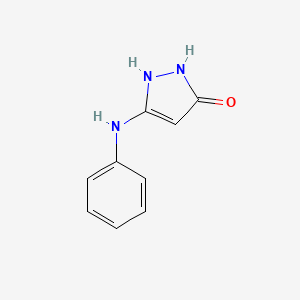
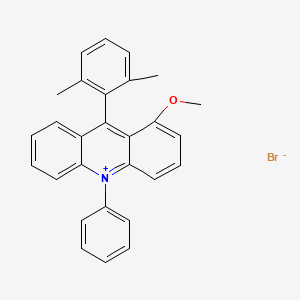
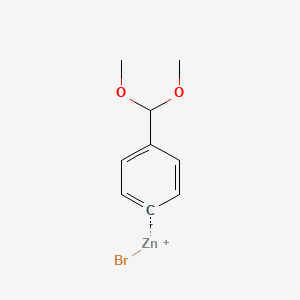
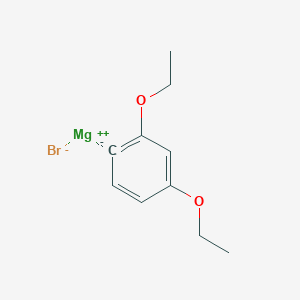
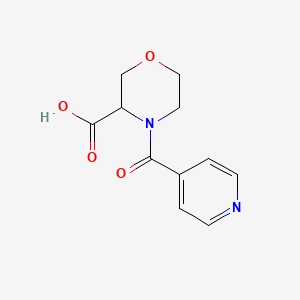
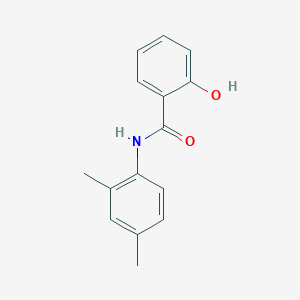
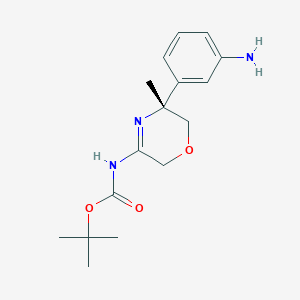
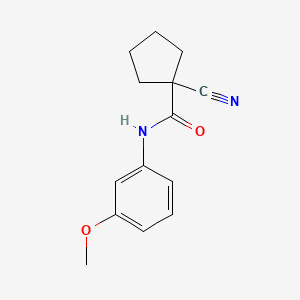
![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
